(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride
Overview
Description
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms at the 4-position and a hydroxymethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-4,4-difluoropyrrolidine.
Hydroxymethylation: The (S)-4,4-difluoropyrrolidine undergoes hydroxymethylation to introduce the hydroxymethyl group at the 2-position.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
The reaction conditions often involve the use of inert atmospheres (such as nitrogen or argon) and controlled temperatures to ensure the stability of the intermediate and final products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding (S)-4,4-difluoropyrrolidine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of (S)-(4,4-Difluoropyrrolidin-2-yl)carboxylic acid.
Reduction: Formation of (S)-4,4-difluoropyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used
Scientific Research Applications
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of anti-tumor drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it has been studied as a potential inhibitor of Aurora kinases, which are involved in cell division and have implications in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
(S)-4,4-Difluoropyrrolidine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
(S)-4-Fluoropyrrolidin-2-yl)methanol: Contains only one fluorine atom, resulting in different chemical properties.
(S)-Pyrrolidin-2-yl)methanol: Does not contain any fluorine atoms, leading to significantly different reactivity and applications.
Uniqueness
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is unique due to the presence of two fluorine atoms and a hydroxymethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[(2S)-4,4-difluoropyrrolidin-2-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(2-9)8-3-5;/h4,8-9H,1-3H2;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAVXSQHRZARDV-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1(F)F)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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